Cas no 24123-91-9 (1-Azabicyclo[2.2.2]octan-3-one,2-(1-naphthalenylmethylene)-)
24123-91-9 structure
Product Name:1-Azabicyclo[2.2.2]octan-3-one,2-(1-naphthalenylmethylene)-
Numero CAS:24123-91-9
MF:C18H17NO
MW:263.333684682846
CID:266517
PubChem ID:695479
Update Time:2025-04-19
1-Azabicyclo[2.2.2]octan-3-one,2-(1-naphthalenylmethylene)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-Azabicyclo[2.2.2]octan-3-one,2-(1-naphthalenylmethylene)-
- 1-NAPHTHYLAMINE, N-(2-OXAZOLYL)-
- 2-(1-Naphthylamino)oxazole
- 2-(1-naphthylmethylene)-3-quinuclidinone
- AC1L1NSN
- AC1Q4X7M
- BRN 0520285
- N-(2-Oxazolyl)-1-naphthylamine
- n-(naphthalen-1-yl)-1,3-oxazol-2-amine
- naphthalen-1-yl-oxazol-2-yl-amine
- NSC659237
- SureCN6623767
- 1-Azabicyclo[2.2.2]octan-3-one, 2-(1-naphthalenylmethylene)-
- 2-[(Z)-1-naphthylmethylidene]-3-quinuclidinone
- AKOS015993235
- SR-01000307327-1
- 2-[(Z)-1-Naphthylmethylidene]-3-quinuclidinone, 90%
- 103660-34-0
- MFCD05256160
- UNII-42JSX6VUZ8
- 6X-0246
- NSC 170525
- NSC-170525
- (2z)-2-(naphthalen-1-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
- 3-Quinuclidinone, 2-(1-naphthylmethylene)-
- 24123-91-9
- (2Z)-2-[(naphthalen-1-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
- 2-Naphthylidene-3-quinuclidinone
- 42JSX6VUZ8
- SR-01000307327
- 2-(1-Naphthalenylmethylene)-1-azabicyclo[2.2.2]octan-3-one
-
- Inchi: 1S/C18H17NO/c20-18-14-8-10-19(11-9-14)17(18)12-15-6-3-5-13-4-1-2-7-16(13)15/h1-7,12,14H,8-11H2/b17-12-
- Chiave InChI: AJHSKARRJJFMLZ-ATVHPVEESA-N
- Sorrisi: O=C1/C(=C/C2=CC=CC3C=CC=CC2=3)/N2CCC1CC2
Proprietà calcolate
- Massa esatta: 263.13111
- Massa monoisotopica: 263.131
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 20
- Conta legami ruotabili: 1
- Complessità: 419
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.9
- Superficie polare topologica: 20.3Ų
Proprietà sperimentali
- Densità: 1.22
- Punto di ebollizione: 481.2°Cat760mmHg
- Punto di infiammabilità: 202.7°C
- Indice di rifrazione: 1.677
- PSA: 20.31
- LogP: 3.41330
1-Azabicyclo[2.2.2]octan-3-one,2-(1-naphthalenylmethylene)- Letteratura correlata
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
24123-91-9 (1-Azabicyclo[2.2.2]octan-3-one,2-(1-naphthalenylmethylene)-) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso